molecular formula C9H5BrFN B3392239 6-bromo-1-fluoroisoquinoline CAS No. 891785-25-4

6-bromo-1-fluoroisoquinoline

Cat. No.: B3392239
CAS No.: 891785-25-4
M. Wt: 226.04 g/mol
InChI Key: BNZRFLMNPXIRMT-UHFFFAOYSA-N
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Description

6-Bromo-1-fluoroisoquinoline is an organic compound with the molecular formula C9H5BrFN. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-fluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which yields 7-bromo-4-fluoro-1-hydroxy-isoquinoline as a single isomer . Another approach involves the use of copper(I) bromide and fluorinated precursors under specific conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-fluoroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride and alkyl halides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated isoquinoline derivatives .

Scientific Research Applications

6-Bromo-1-fluoroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 6-Bromo-1-chloroisoquinoline
  • 6-Bromo-3-fluoroisoquinoline
  • 5-Fluoroisoquinoline
  • 8-Fluoroisoquinoline

Comparison: 6-Bromo-1-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring. This dual substitution can impart distinct chemical and physical properties, making it valuable for specific applications. For instance, the presence of fluorine can enhance the compound’s biological activity and stability, while bromine can facilitate further functionalization through substitution reactions .

Properties

IUPAC Name

6-bromo-1-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZRFLMNPXIRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2F)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309373
Record name 6-Bromo-1-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891785-25-4
Record name 6-Bromo-1-fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=891785-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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